5-Hydroxy-glucuronide rofecoxib
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Overview
Description
5-Hydroxy-glucuronide rofecoxib is a metabolite of rofecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). Rofecoxib was widely used for the treatment of osteoarthritis, rheumatoid arthritis, acute pain, and primary dysmenorrhea before it was withdrawn from the market due to cardiovascular risks . The compound this compound is formed through the metabolic process involving the hydroxylation and subsequent glucuronidation of rofecoxib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-glucuronide rofecoxib involves the hydroxylation of rofecoxib followed by glucuronidation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4, which introduce a hydroxyl group at the 5-position of the rofecoxib molecule . The hydroxylated product is then conjugated with glucuronic acid through the action of uridine diphosphate-glucuronosyltransferase (UGT) enzymes, specifically UGT2B7 and UGT2B15 .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes to catalyze the hydroxylation and glucuronidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of recombinant enzymes and genetically engineered microorganisms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-glucuronide rofecoxib undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The glucuronide moiety can be reduced to regenerate the hydroxyl group.
Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and aldehydes.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various alkylated and acylated derivatives.
Scientific Research Applications
5-Hydroxy-glucuronide rofecoxib has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy-glucuronide rofecoxib involves the inhibition of COX-2, leading to a decrease in the production of prostaglandins, which are mediators of inflammation, pain, and fever . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This inhibition results in reduced inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory and analgesic properties.
Valdecoxib: A COX-2 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Etoricoxib: A selective COX-2 inhibitor with a longer half-life and different safety profile.
Uniqueness
5-Hydroxy-glucuronide rofecoxib is unique due to its specific metabolic pathway involving hydroxylation and glucuronidation. This compound provides insights into the metabolic fate of rofecoxib and the role of glucuronidation in drug metabolism . Its study helps in understanding the pharmacokinetics and potential side effects of rofecoxib and similar NSAIDs .
Properties
CAS No. |
308364-83-2 |
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Molecular Formula |
C23H22O11S |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(4-methylsulfonylphenyl)-5-oxo-4-phenyl-2H-furan-2-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H22O11S/c1-35(30,31)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)21(29)33-22(15)34-23-18(26)16(24)17(25)19(32-23)20(27)28/h2-10,16-19,22-26H,1H3,(H,27,28)/t16-,17-,18+,19-,22?,23-/m0/s1 |
InChI Key |
LHTQNDXIYIUWMV-DYIMPDSMSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(C(=O)OC2OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Origin of Product |
United States |
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